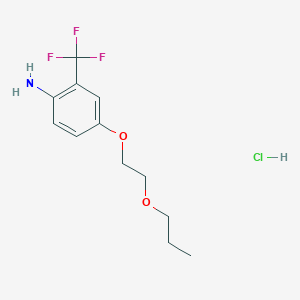
4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride
説明
4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride, also known as 2-(trifluoromethyl)-4-(2-propan-2-yloxyethoxy)aniline hydrochloride, is a compound belonging to the class of organic compounds known as anilines. It is a white, crystalline solid with a molecular weight of 279.7 g/mol and a melting point of 140°C. It is soluble in water and ethanol, and is used in a variety of scientific applications due to its unique properties.
科学的研究の応用
Dendritic Melamine-Based Compounds
One study focuses on the design, synthesis, and structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit, demonstrating the compound's utility in creating materials with mesogenic properties. This research illustrates the compound's role in the development of dendrimers with potential applications in self-assembling materials and nano-aggregates, which could have implications for nanotechnology and materials science (Morar et al., 2018).
Synthesis of Trifluoromethoxylated Aniline Derivatives
Another relevant study presents a protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, highlighting the challenges and solutions in synthesizing trifluoromethylated aromatic compounds. This research could be indicative of methods applicable to synthesizing related compounds, potentially useful in pharmaceuticals and agrochemicals development (Feng & Ngai, 2016).
Pesticide and Herbicide Intermediates
Research on dichloro-4-trifluoromethyl aniline, an intermediate in high-efficiency, low-toxic pesticides, and new herbicides, suggests the utility of similar trifluoromethyl aniline derivatives in agrochemical synthesis. The study reviews main preparation methods and the characteristics and applications of derived pesticides and herbicides (Li-shan, 2002).
Novel Pesticides Synthesis
Additionally, a study on the synthetic process of novel pesticides Bistrifluron involves the use of 3,5-bis-(trifluoromethyl)aniline, indicating the role of trifluoromethyl aniline derivatives in developing new pesticides with potent growth-retarding activity against pests. This research underscores the compound's relevance in synthesizing agrochemicals (An-chan, 2015).
特性
IUPAC Name |
4-(2-propoxyethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2.ClH/c1-2-5-17-6-7-18-9-3-4-11(16)10(8-9)12(13,14)15;/h3-4,8H,2,5-7,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGWIPSEIVGMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Propoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride | |
CAS RN |
1185297-62-4 | |
| Record name | Benzenamine, 4-(2-propoxyethoxy)-2-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



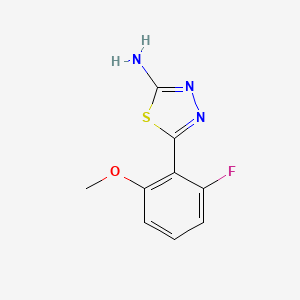
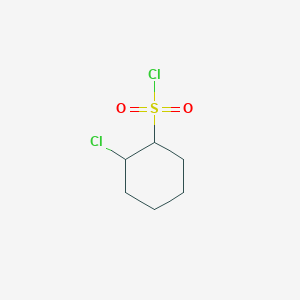
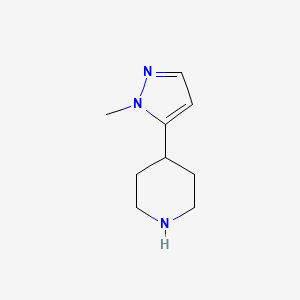
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)
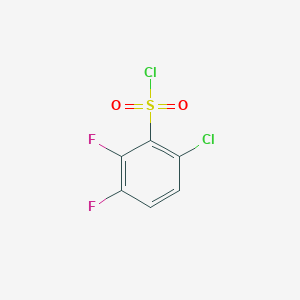
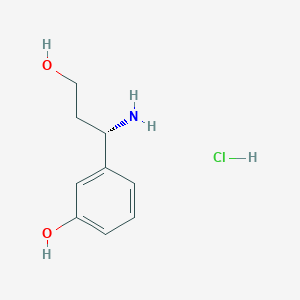
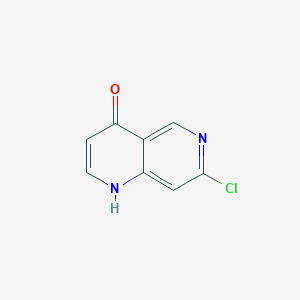
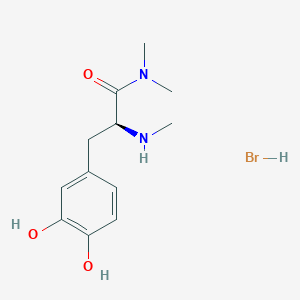
![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)
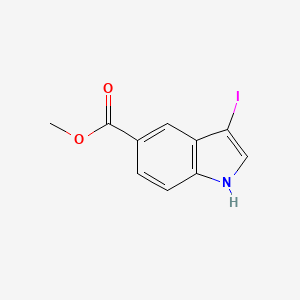
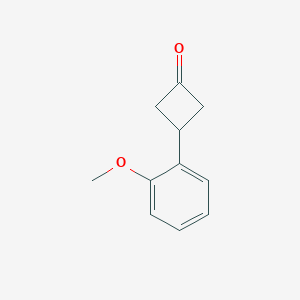
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)